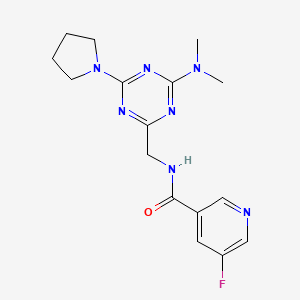

N-((4-(dimetilamino)-6-(pirrolidin-1-il)-1,3,5-triazin-2-il)metil)-5-fluoronicotinamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-fluoronicotinamide is a useful research compound. Its molecular formula is C16H20FN7O and its molecular weight is 345.382. The purity is usually 95%.

BenchChem offers high-quality N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-fluoronicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-fluoronicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores han desarrollado una ruta de reacción verde y eficiente para sintetizar pirrolidin-2-onas utilizando este compuesto. El proceso implica la ciclización organocatalítica fotoinducida de tres componentes de estireno, ésteres terciarios α-bromoalquílicos y aminas primarias en un reactor de microcanales bajo condiciones de luz visible. Notablemente, este método evita el uso de metales y opera en condiciones suaves .

- Otra aplicación implica la síntesis selectiva de pirrolidin-2-onas y 3-iodopirroles. Esto se logra a través de reacciones en cascada de N-piperidinas sustituidas. Mecánicamente, la formación de pirrolidin-2-onas procede a través de un proceso en dominó que incluye la formación in situ de pirrolidina-2-carbaldehído seguida de activación del ácido carboxílico .

Síntesis microfluídica de pirrolidin-2-onas

Síntesis selectiva de pirrolidin-2-onas y 3-iodopirroles

Actividad Biológica

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-fluoronicotinamide is a complex organic compound that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

This compound belongs to the class of triazine derivatives and incorporates a fluoronicotinamide moiety. The presence of a dimethylamino group and a pyrrolidine ring suggests potential interactions with various biological targets, particularly in pharmacology.

Chemical Formula

- Molecular Formula : C₁₄H₁₈N₄F

- Molecular Weight : 270.32 g/mol

Structural Features

- Triazine Core : Provides stability and potential for various substitutions.

- Fluoronicotinamide Group : Enhances lipophilicity, possibly improving membrane permeability.

The biological activity of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-fluoronicotinamide is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may exhibit:

- Antagonistic Effects : Potential inhibition of certain neurotransmitter receptors.

- Neuroprotective Properties : Ability to mitigate neurotoxic effects in neuronal cell lines.

In Vitro Studies

Recent research has focused on evaluating the compound's efficacy in various in vitro models:

-

Cell Viability Assays :

- The compound was tested on PC12 cells exposed to neurotoxins such as MPP+ and methamphetamine (METH). Results indicated that it significantly improved cell viability compared to controls treated with neurotoxins alone.

- Concentration-dependent effects were observed, with effective concentrations ranging from 16 nM to 96 nM.

-

Neuroprotective Effects :

- The compound demonstrated protective effects against MPP+-induced neurotoxicity, restoring cell viability to normal levels in treated cultures.

- Similar protective effects were noted against METH-induced toxicity, indicating a broad spectrum of neuroprotection.

Data Summary

| Study Type | Cell Line | Neurotoxin Used | Concentration (nM) | Viability Improvement (%) |

|---|---|---|---|---|

| Cell Viability | PC12 | MPP+ | 16 - 96 | Up to 75% |

| Neuroprotection | PC12 | METH | 16 - 96 | Complete restoration |

Case Study 1: Neuroprotective Efficacy

In a study involving PC12 cells, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-fluoronicotinamide was administered prior to exposure to MPP+. The results showed a marked increase in cell survival rates compared to untreated controls. This suggests that the compound may serve as a potential therapeutic agent for conditions associated with dopaminergic neuron degeneration.

Case Study 2: Receptor Binding Affinity

Further investigations into receptor binding affinities revealed that the compound exhibits selective antagonism towards certain neurotransmitter receptors. This selectivity could be leveraged for developing targeted therapies for neurological disorders.

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-5-fluoropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN7O/c1-23(2)15-20-13(21-16(22-15)24-5-3-4-6-24)10-19-14(25)11-7-12(17)9-18-8-11/h7-9H,3-6,10H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNQXGQYZMVLIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.